molecular formula C9H10N2O4 B2662293 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 1538465-86-9

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Cat. No.: B2662293
CAS No.: 1538465-86-9
M. Wt: 210.189
InChI Key: LLVCDCOAAMJBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of carboxylic acid groups at the 2 and 3 positions of the pyrazole ring adds to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups, to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as the metabotropic glutamate receptor 5 (mGlu5). As a negative allosteric modulator, it binds to a site distinct from the active site on the receptor, causing a conformational change that reduces receptor activity. This modulation affects downstream signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups at different positions.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid: Another structural isomer with different carboxylic acid group positions.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCDCOAAMJBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.